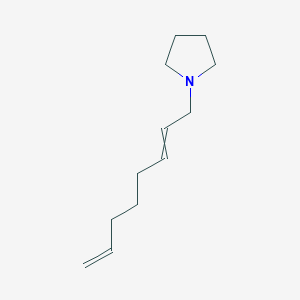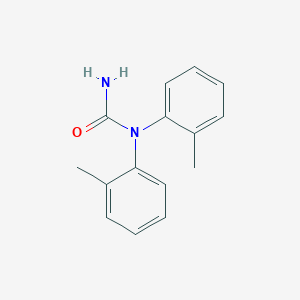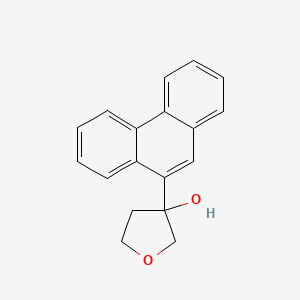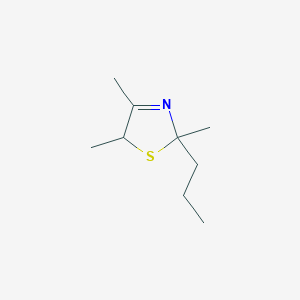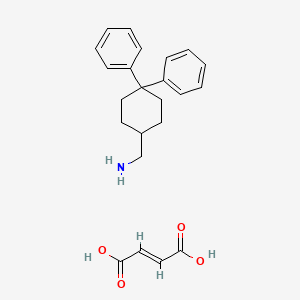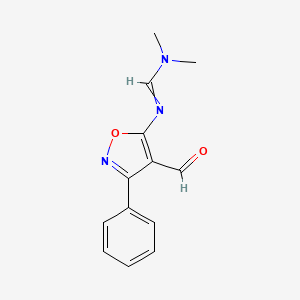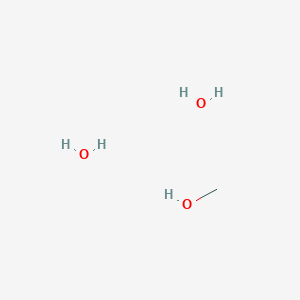
Water water-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Water-methanol mixtures are solutions composed of water and methanol, a simple alcohol with the chemical formula CH3OH. Methanol is a colorless, volatile liquid that is completely miscible with water. This mixture is significant in various scientific and industrial applications due to its unique properties, such as its ability to form hydrogen bonds and its high solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanol can be synthesized through several methods, including:
Water Electrolysis and Tri-Reforming: This innovative method combines water electrolysis with the tri-reforming of methane, utilizing carbon-free electricity to split water into oxygen and hydrogen.
Industrial Production Methods
Methanol is primarily produced in areas with abundant natural gas supplies. The industrial production process involves steam reforming of natural gas followed by methanol synthesis using a catalyst. This method is efficient and yields high-purity methanol .
Analyse Des Réactions Chimiques
Types of Reactions
Water-methanol mixtures undergo various chemical reactions, including:
Oxidation: Methanol can be oxidized to formaldehyde and further to formic acid and carbon dioxide.
Reduction: Methanol can be reduced to methane under certain conditions.
Substitution: Methanol can participate in substitution reactions, such as the formation of methyl esters from carboxylic acids.
Common Reagents and Conditions
Oxidation: Catalysts such as platinum or copper are commonly used.
Reduction: Hydrogen gas and metal catalysts like nickel are used.
Substitution: Acid catalysts like sulfuric acid are often employed.
Major Products
Formaldehyde: Produced from the oxidation of methanol.
Methane: Produced from the reduction of methanol.
Methyl Esters: Produced from substitution reactions with carboxylic acids.
Applications De Recherche Scientifique
Water-methanol mixtures have numerous applications in scientific research:
Chemistry: Used as solvents in various chemical reactions and processes.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the production of pharmaceuticals and as a disinfectant.
Industry: Used in the production of formaldehyde, acetic acid, and other chemicals. .
Mécanisme D'action
The mechanism of action of water-methanol mixtures involves the formation of hydrogen bonds between water and methanol molecules. This interaction enhances the solubility and reactivity of methanol in aqueous solutions. The presence of water can also influence the proton transfer and chemical reactivity of methanol, particularly under the influence of external electric fields .
Comparaison Avec Des Composés Similaires
Water-methanol mixtures can be compared with other alcohol-water mixtures, such as ethanol-water and propanol-water mixtures. Methanol is more soluble in water compared to ethanol and propanol due to its smaller molecular size and lower molecular weight. This makes methanol-water mixtures more effective in certain applications, such as in fuel cells and as solvents .
Similar Compounds
Ethanol (C2H5OH): Another simple alcohol, less soluble in water compared to methanol.
Propanol (C3H7OH): A larger alcohol molecule, with lower solubility in water than methanol.
Propriétés
Numéro CAS |
64142-36-5 |
|---|---|
Formule moléculaire |
CH8O3 |
Poids moléculaire |
68.07 g/mol |
Nom IUPAC |
methanol;dihydrate |
InChI |
InChI=1S/CH4O.2H2O/c1-2;;/h2H,1H3;2*1H2 |
Clé InChI |
TWETVNCREUJUBY-UHFFFAOYSA-N |
SMILES canonique |
CO.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)
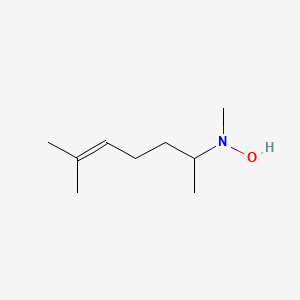
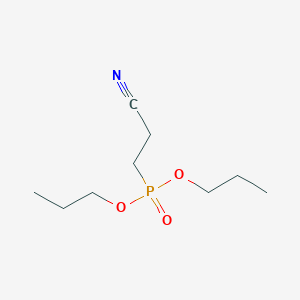
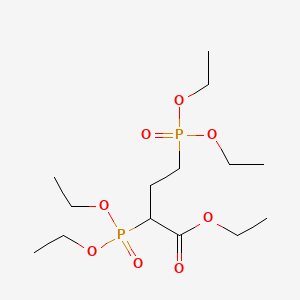
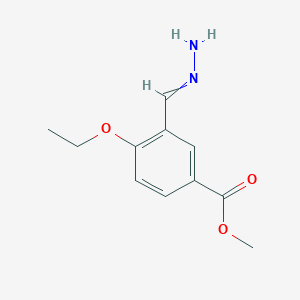
![6,8-Dioxobicyclo[3.2.2]nonane-1,5-dicarboxylic acid](/img/structure/B14487726.png)
![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)
